

An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Hexanediol

Cat. No.: B1582509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexanediol is a valuable chemical intermediate belonging to the class of aliphatic diols. Its bifunctional nature, possessing two hydroxyl groups, allows it to serve as a versatile building block in a variety of chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key reactions of **1,5-Hexanediol**, tailored for professionals in research and development.

Chemical Structure and Identifiers

1,5-Hexanediol is a linear six-carbon diol with hydroxyl groups at the 1 and 5 positions.

Identifier	Value
IUPAC Name	Hexane-1,5-diol
CAS Number	928-40-5 [1] [2]
Molecular Formula	C ₆ H ₁₄ O ₂ [1] [2]
Molecular Weight	118.17 g/mol [1] [3]
SMILES	CC(O)CCCCO [1] [3]
InChI	InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 [1] [2]
InChIKey	UNVGBIALRHLALK-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

A summary of the key physicochemical properties of **1,5-Hexanediol** is presented below.

Property	Value	Reference
Appearance	Colorless Liquid	[4]
Boiling Point	89-91 °C at 0.5 mmHg	[3] [5]
Melting Point	Not available	
Density	0.981 g/mL at 25 °C	[3] [5]
Refractive Index (n _{20/D})	1.451	[3] [5]
Solubility in Water	54 g/L at 25 °C	[1]
Flash Point	113 °C (closed cup)	[3] [5]
pKa	15.16 ± 0.10 (Predicted)	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,5-Hexanediol**.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) functional groups present in **1,5-Hexanediol**.

Experimental Protocols

Synthesis of **1,5-Hexanediol** via Reduction of a Ketoester

A common laboratory-scale synthesis of **1,5-Hexanediol** involves the reduction of a suitable precursor, such as ethyl 5-oxohexanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH_4).

Step 1: Synthesis of Ethyl 5-Oxohexanoate (Illustrative)

The Claisen condensation of ethyl acetate and ethyl levulinate can be adapted to synthesize a β -keto ester, which can then be further modified to yield ethyl 5-oxohexanoate. A more direct approach involves the acetoacetic ester synthesis.

Step 2: Reduction of Ethyl 5-Oxohexanoate to **1,5-Hexanediol**

Materials:

- Ethyl 5-oxohexanoate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry glassware
- Stirring apparatus

- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared and cooled in an ice bath.
- A solution of ethyl 5-oxohexanoate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH_4 suspension at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester and ketone functionalities. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH_4 and precipitate the aluminum salts.
- The resulting white precipitate is filtered off, and the filter cake is washed thoroughly with diethyl ether or THF.
- The combined organic filtrates are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **1,5-Hexanediol**.

Purification of 1,5-Hexanediol by Vacuum Distillation

Due to its relatively high boiling point, **1,5-Hexanediol** is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.

Equipment:

- Round-bottom flask
- Short-path distillation head or a standard distillation setup with a vacuum adapter
- Condenser
- Receiving flask
- Vacuum pump
- Manometer
- Heating mantle with a stirrer
- Boiling chips or a magnetic stir bar

Procedure:

- The crude **1,5-Hexanediol** is placed in a round-bottom flask with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
- The distillation apparatus is assembled, ensuring all joints are properly greased to maintain a good vacuum seal.
- The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.5 mmHg).
- Once a stable low pressure is achieved, the heating mantle is turned on, and the temperature is slowly increased.
- The fraction that distills at a constant temperature corresponding to the boiling point of **1,5-Hexanediol** at that pressure (e.g., 89-91 °C at 0.5 mmHg) is collected in the receiving flask.

- After the desired fraction has been collected, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is released.

Chemical Reactivity and Applications

As a diol, **1,5-Hexanediol** undergoes typical alcohol reactions, such as oxidation, esterification, and etherification.

Oxidation of 1,5-Hexanediol

The secondary hydroxyl group at the 5-position can be selectively oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC).

Experimental Protocol: Oxidation to 5-Hydroxy-2-hexanone

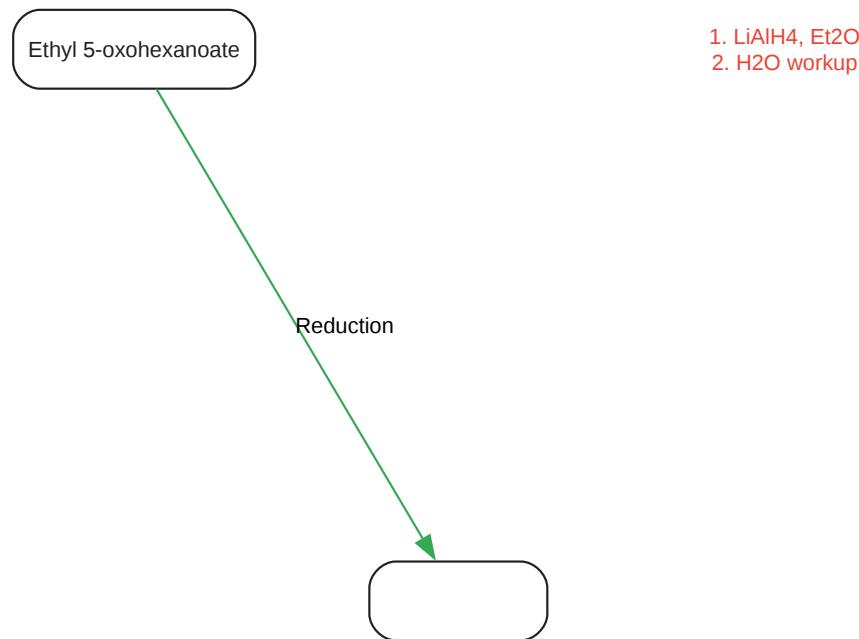
Materials:

- **1,5-Hexanediol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Celite® or silica gel
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

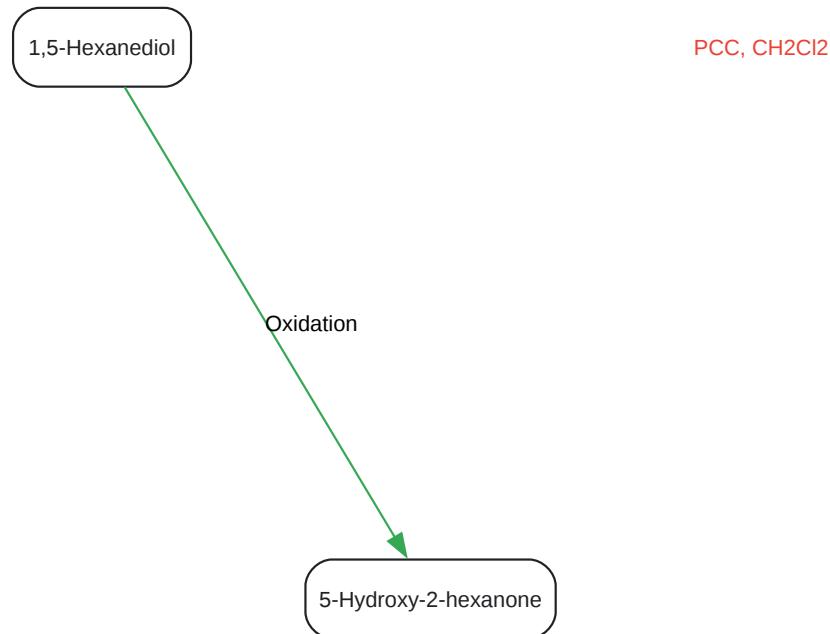
- To a stirred suspension of PCC (approximately 1.5 equivalents) and Celite® in anhydrous dichloromethane, a solution of **1,5-Hexanediol** (1 equivalent) in dichloromethane is added in one portion at room temperature.
- The reaction mixture is stirred for a few hours, and the progress is monitored by TLC.

- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
- The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.


The primary hydroxyl group can be oxidized to a carboxylic acid using stronger oxidizing agents.

Applications

1,5-Hexanediol and its derivatives are utilized in various fields:


- Polymer Synthesis: It can be used as a monomer in the production of polyesters and polyurethanes.
- Fine Chemical Synthesis: It serves as a starting material for the synthesis of various other organic compounds.
- Drug Development: The diol structure can be a key component or a starting material for the synthesis of pharmacologically active molecules.^[4]

Visualizations

[Click to download full resolution via product page](#)

Synthesis of **1,5-Hexanediol** via reduction.

[Click to download full resolution via product page](#)

Oxidation of **1,5-Hexanediol**.

Safety Information

1,5-Hexanediol is considered to be an irritant. It may cause skin, eye, and respiratory tract irritation.[3][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582509#1-5-hexanediol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com